molecular formula C7H9N3O4 B2354101 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1005670-43-8

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2354101
CAS No.: 1005670-43-8
M. Wt: 199.166
InChI Key: OTSQMZXEGCPJOA-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, with a propanoic acid substituent at the 1-position.

Mechanism of Action

While specific information about the mechanism of action of “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” is not available, pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Safety and Hazards

While specific safety and hazard information for “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” is not available, the related compound “3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP)” may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-3-6(10(13)14)8-9(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQMZXEGCPJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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